molecular formula C13H11ClN4O4S2 B2712036 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899750-24-4

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2712036
CAS RN: 899750-24-4
M. Wt: 386.83
InChI Key: LXMJMNWMBLRXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with a molecular formula of C13H11ClN4O4S2 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of functionally substituted heterocycles, such as benzoxazoles, has been a point of interest due to their pharmacological activities. A method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, highlights the importance of such compounds in drug development (Khodot & Rakitin, 2022).
  • Research on thioureido-acetamides demonstrates their utility as starting materials for heterocyclic syntheses via one-pot cascade reactions, showcasing the efficiency and versatility of these compounds in creating biologically relevant heterocycles (Schmeyers & Kaupp, 2002).

Antimicrobial and Antitumor Activities

  • The synthesis of formazans from Mannich base derivatives of thiadiazole compounds has been explored for their antimicrobial properties, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
  • Studies on N-substituted-2-amino-1,3,4-thiadiazoles have revealed their promising antioxidant and antitumor evaluations, highlighting the therapeutic potential of thiadiazole derivatives (Hamama, Gouda, Badr, & Zoorob, 2013).

Bioactivity of Heterocyclic Systems

  • The bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, and related derivatives, has been assessed, revealing their antibacterial, antifungal, and antitubercular activities, which underscores the importance of these heterocyclic systems in medicinal chemistry (Shiradkar & Kale, 2006).

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O4S2/c1-7-4-11(17-22-7)16-12(19)6-23-13-15-9-3-2-8(14)5-10(9)24(20,21)18-13/h2-5H,6H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJMNWMBLRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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